molecular formula C15H25NO B5158369 1-(2-adamantyl)-3-piperidinol

1-(2-adamantyl)-3-piperidinol

Cat. No. B5158369
M. Wt: 235.36 g/mol
InChI Key: SDGCEAAVUHBBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-adamantyl)-3-piperidinol, commonly known as AP-7, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. AP-7 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

Mechanism of Action

AP-7 acts as a competitive antagonist of the 1-(2-adamantyl)-3-piperidinol receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is an essential co-agonist for this compound receptor activation. As a result, AP-7 inhibits the opening of the ion channel and reduces the influx of calcium ions into the postsynaptic neuron.
Biochemical and Physiological Effects:
The inhibition of this compound receptors by AP-7 has been shown to have various biochemical and physiological effects. For example, AP-7 has been shown to reduce the magnitude of LTP in the hippocampus, which is a cellular model of learning and memory. Additionally, AP-7 has been shown to reduce the excitotoxicity associated with excessive glutamate release in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AP-7 in lab experiments is its high selectivity for the 1-(2-adamantyl)-3-piperidinol receptor. This allows researchers to specifically target this receptor subtype without affecting other glutamate receptor subtypes. However, one limitation of AP-7 is its relatively low potency compared to other this compound receptor antagonists such as MK-801.

Future Directions

There are several future directions for research involving AP-7. One area of interest is the role of 1-(2-adamantyl)-3-piperidinol receptors in pain processing, and AP-7 could be used to investigate this further. Additionally, AP-7 could be used to study the involvement of this compound receptors in psychiatric disorders such as depression and anxiety. Finally, the development of more potent and selective this compound receptor antagonists based on the structure of AP-7 could lead to the discovery of new therapeutic agents for neurological disorders.

Synthesis Methods

AP-7 can be synthesized using a multi-step process starting from 2-adamantanone and piperidine. The first step involves the reduction of 2-adamantanone to 2-adamantanol using sodium borohydride. This is followed by the reaction of 2-adamantanol with piperidine in the presence of a strong acid catalyst to yield AP-7.

Scientific Research Applications

AP-7 has been widely used as a research tool to investigate the role of 1-(2-adamantyl)-3-piperidinol receptors in various physiological and pathological processes. For example, AP-7 has been used to study the involvement of this compound receptors in synaptic plasticity, long-term potentiation (LTP), and spatial learning and memory. Additionally, AP-7 has been used to investigate the role of this compound receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(2-adamantyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c17-14-2-1-3-16(9-14)15-12-5-10-4-11(7-12)8-13(15)6-10/h10-15,17H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGCEAAVUHBBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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